7-tert-butyl-2-{3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
7-tert-butyl-2-{3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 7-tert-butyl-2-{3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core benzothieno[2,3-d]pyrimidin-4(3H)-one structure, followed by the introduction of the tert-butyl, ethoxy, and methoxyphenoxy groups through various substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of methoxy and ethoxy groups makes it susceptible to oxidation reactions, which can be carried out using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
7-tert-butyl-2-{3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a potential candidate for studying biochemical pathways or developing new drugs.
Medicine: Its potential therapeutic properties could be explored for treating various diseases or conditions.
Industry: The compound may have applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 7-tert-butyl-2-{3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 7-tert-butyl-2-{3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include other benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities. The unique combination of functional groups in 7-tert-butyl-2-{3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one sets it apart from other similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C32H38N2O5S |
---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
7-tert-butyl-2-[3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C32H38N2O5S/c1-6-37-26-18-20(12-15-25(26)39-17-9-16-38-24-11-8-7-10-23(24)36-5)29-33-30(35)28-22-14-13-21(32(2,3)4)19-27(22)40-31(28)34-29/h7-8,10-12,15,18,21H,6,9,13-14,16-17,19H2,1-5H3,(H,33,34,35) |
InChI Key |
LTXIBIUNDXCRFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2)OCCCOC5=CC=CC=C5OC |
Origin of Product |
United States |
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